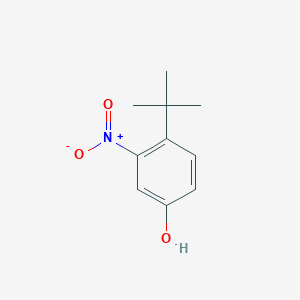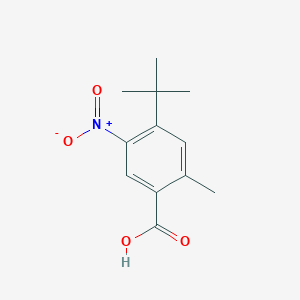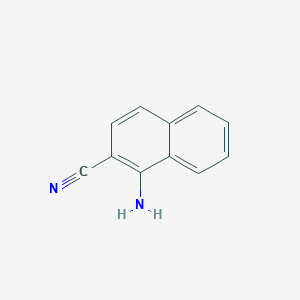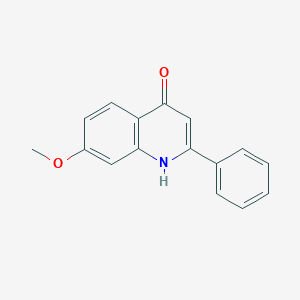![molecular formula C21H20Cl2N2O B494322 11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 296886-24-3](/img/structure/B494322.png)
11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of benzodiazepine derivatives . This method typically involves the reaction of appropriate aldehydes with amines in the presence of a catalyst such as silica-supported fluoroboric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, benzodiazepine derivatives are known for their anxiolytic and antioxidant properties . They have been studied for their potential use as therapeutic agents for anxiety disorders and other central nervous system-related conditions . Additionally, these compounds have been explored for their binding abilities to the benzodiazepine binding site on GABA A receptors, which play a crucial role in their anxiolytic effects .
Mécanisme D'action
The mechanism of action of 11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with the central nervous system. The compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The molecular targets and pathways involved in this process are primarily related to the modulation of GABAergic neurotransmission.
Comparaison Avec Des Composés Similaires
11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can be compared to other benzodiazepine derivatives such as diazepam and alprazolam. While all these compounds share a similar core structure, they differ in their specific substituents and pharmacological properties. For example, diazepam is widely used as an anxiolytic and muscle relaxant, whereas alprazolam is commonly prescribed for anxiety and panic disorders. The unique structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
296886-24-3 |
|---|---|
Formule moléculaire |
C21H20Cl2N2O |
Poids moléculaire |
387.3g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-8-13(22)14(23)9-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 |
Clé InChI |
VLZVCJBBDJVREH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)
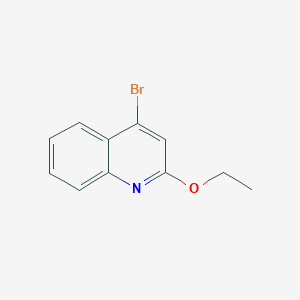
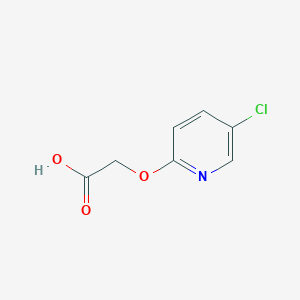
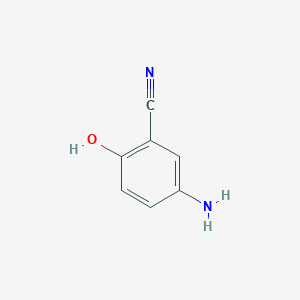

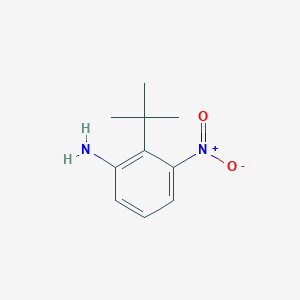
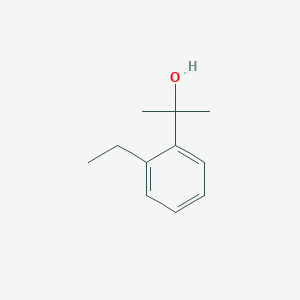
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine](/img/structure/B494264.png)
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)
